
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is a deuterated derivative of Norfluoxetine, a primary active metabolite of the widely used antidepressant Fluoxetine. The compound is labeled with deuterium, which is a stable isotope of hydrogen, and is often used in scientific research to study the pharmacokinetics and metabolic pathways of drugs. The phthalimide group is a common protecting group in organic synthesis, and the phenyl-d5 label indicates the presence of deuterium atoms in the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Phthalimide Intermediate: The phthalimide group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with phthalic anhydride under acidic conditions.
Introduction of the Deuterium Label: The phenyl ring is labeled with deuterium through a series of hydrogen-deuterium exchange reactions. This can be done using deuterated reagents such as deuterated chloroform or deuterated acetic acid.
Coupling Reactions: The protected amine is then coupled with the appropriate fluoxetine precursor using standard coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Deprotection: Finally, the phthalimide protecting group is removed under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
科学的研究の応用
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) has a wide range of applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of fluoxetine and its metabolites.
Metabolic Pathways: Helps in identifying metabolic pathways and intermediates in drug metabolism studies.
Isotope Labeling: Used in isotope labeling studies to trace the movement and transformation of the compound in biological systems.
Drug Development: Assists in the development of new antidepressants and other therapeutic agents by providing insights into the drug’s behavior in the body.
Analytical Chemistry: Employed in analytical chemistry for the quantification and identification of fluoxetine and its metabolites in biological samples.
作用機序
The mechanism of action of (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is similar to that of fluoxetine. It primarily acts as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain by inhibiting its reuptake into presynaptic neurons. This leads to an enhanced serotonergic neurotransmission, which is associated with antidepressant effects. The deuterium labeling does not significantly alter the pharmacological activity but helps in tracing the compound in metabolic studies.
類似化合物との比較
Similar Compounds
Fluoxetine: The parent compound, widely used as an antidepressant.
Norfluoxetine: The primary active metabolite of fluoxetine.
Deuterated Fluoxetine: Fluoxetine labeled with deuterium for pharmacokinetic studies.
Phthalimide Derivatives: Compounds containing the phthalimide group used in organic synthesis.
Uniqueness
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is unique due to its combination of deuterium labeling and the presence of the phthalimide group. This makes it particularly useful in detailed pharmacokinetic and metabolic studies, providing more accurate and reliable data compared to non-deuterated analogs.
特性
分子式 |
C24H18F3NO3 |
|---|---|
分子量 |
430.4 g/mol |
IUPAC名 |
2-[(3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m0/s1/i1D,2D,3D,6D,7D |
InChIキー |
HBVJWKXCFVAHNT-YXTOIPEWSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


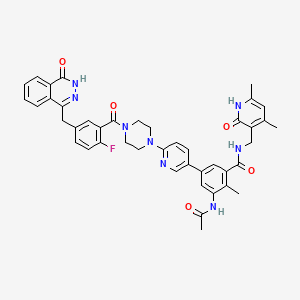

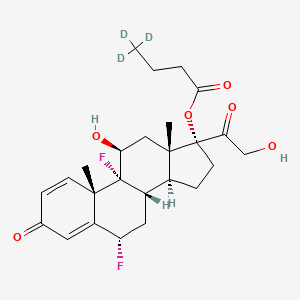
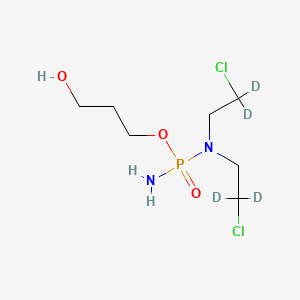
![4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)

![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
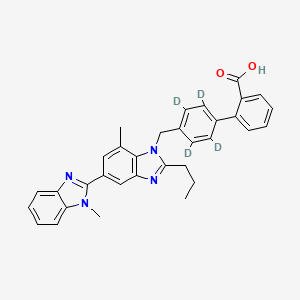

![(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
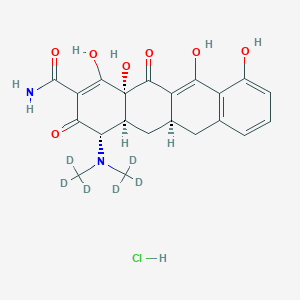
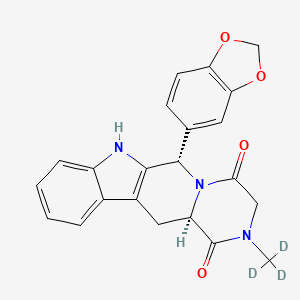
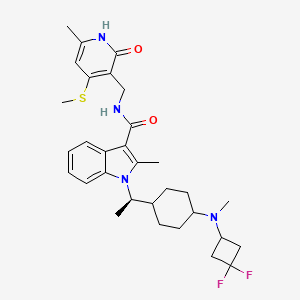
![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)
